

Solubility of 4-Nitrobenzyl hydrogen malonate in common organic solvents

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Compound of Interest

Compound Name:	3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid
Cat. No.:	B1330664

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Solubility of 4-Nitrobenzyl Hydrogen Malonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Nitrobenzyl hydrogen malonate, a key intermediate in the synthesis of various biologically active molecules. Due to the limited availability of specific quantitative solubility data in published literature, this guide focuses on providing a robust framework for determining its solubility in common organic solvents. It includes detailed experimental protocols and predictive insights based on the compound's structural features.

Compound Profile: 4-Nitrobenzyl Hydrogen Malonate

4-Nitrobenzyl hydrogen malonate (CAS 77359-11-6) is a white to off-white crystalline solid.^[1] ^[2] Its structure, featuring a polar carboxylic acid group, a nitro group, and an ester linkage, alongside a nonpolar benzene ring, suggests a nuanced solubility profile across different classes of organic solvents.

Physicochemical Properties:

Property	Value	Reference
Molecular Formula	C ₁₀ H ₉ NO ₆	[3] [4]
Molecular Weight	239.18 g/mol	[3] [4]
Melting Point	109 °C	[3] [5]
Appearance	White to off-white crystalline powder	[2] [5]
pKa	2.49 ± 0.32 (Predicted)	[1] [5]

Qualitative and Known Solubility Data

Published data on the quantitative solubility of 4-Nitrobenzyl hydrogen malonate is sparse. However, qualitative solubility and information inferred from synthesis and purification procedures are summarized below.

Table of Known and Inferred Solubility:

Solvent	Solubility	Rationale / Reference
Methanol	Soluble	Explicitly stated in chemical supplier data. [5]
Water	Sparingly soluble	The presence of polar groups is offset by the nonpolar aromatic ring. [1]
Acetonitrile (MeCN)	Soluble	Used as a solvent in its synthesis from Meldrum's acid and p-nitrobenzyl alcohol. [3] [6]
Ethyl Acetate (EtOAc)	Soluble	Used as a mobile phase component in the column chromatography purification of the compound. [3] [6]
Toluene	Soluble at elevated temperatures	Used as a solvent in a synthesis route starting from di-p-nitrobenzyl malonate at 55°C. [6]
Hexane	Sparingly soluble to insoluble	Used as an anti-solvent or a non-polar component in the mobile phase for purification, suggesting low solubility. [3] [6]

Experimental Protocol for Determining Solubility

The following is a standard protocol for determining the solubility of a crystalline solid like 4-Nitrobenzyl hydrogen malonate in an organic solvent. This method, often referred to as the "shake-flask method," is a reliable way to ascertain solubility at a given temperature.[\[7\]](#)[\[8\]](#)

Objective: To determine the concentration of a saturated solution of 4-Nitrobenzyl hydrogen malonate in a specific organic solvent at a controlled temperature.

Materials:

- 4-Nitrobenzyl hydrogen malonate (crystalline solid)

- Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker bath or incubator
- Syringe filters (e.g., 0.45 µm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

- Preparation: Add an excess amount of 4-Nitrobenzyl hydrogen malonate to a vial. The goal is to have undissolved solid remaining after equilibrium is reached.
- Solvent Addition: Add a known volume of the chosen organic solvent to the vial.
- Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, let the vial stand in the temperature bath to allow the undissolved solid to settle.
- Sample Withdrawal: Carefully withdraw a sample of the supernatant using a syringe.
- Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals.
- Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

- Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 4-Nitrobenzyl hydrogen malonate.
- Calculation: Calculate the solubility from the determined concentration, taking into account the dilution factor. Express the solubility in units such as mg/mL or g/100mL.

Data Presentation Template

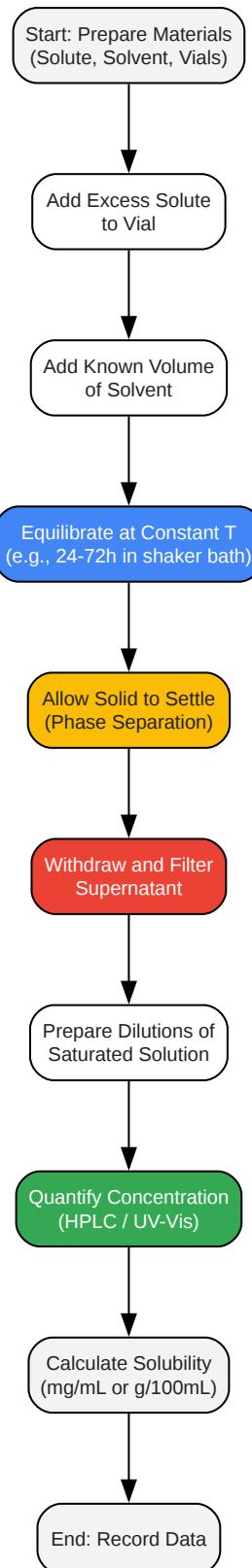
The following table structure is recommended for organizing and presenting the experimentally determined solubility data for clear comparison.

Quantitative Solubility of 4-Nitrobenzyl Hydrogen Malonate at 25 °C:

Solvent Class	Solvent	Dielectric Constant (approx.)	Solubility (mg/mL)	Observations
Alcohols	Methanol	32.7		
Ethanol		24.5		
Isopropanol		19.9		
Ketones	Acetone	20.7		
Methyl Ethyl Ketone		18.5		
Esters	Ethyl Acetate	6.0		
Ethers	Tetrahydrofuran (THF)		7.6	
Diethyl Ether		4.3		
Halogenated	Dichloromethane (DCM)		9.1	
Chloroform		4.8		
Aromatics	Toluene		2.4	
Alkanes	n-Hexane		1.9	

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the experimental protocol for determining solubility.



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Caption: Workflow for experimental solubility determination.

This guide provides a foundational understanding and practical approach for researchers to systematically evaluate the solubility of 4-Nitrobenzyl hydrogen malonate in various organic solvents, enabling informed decisions in process development, purification, and formulation.

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